![molecular formula C13H15NO B13243276 N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
N-[1-(furan-2-yl)ethyl]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-yl)ethyl]-4-methylaniline is an organic compound that features a furan ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-yl)ethyl]-4-methylaniline typically involves the reaction of 4-methylaniline with 2-acetylfuran under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(furan-2-yl)ethyl]-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-4-methylaniline involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-[1-(furan-2-yl)ethyl]aniline: Lacks the methyl group on the aniline ring.
N-[1-(furan-2-yl)ethyl]-4-chloroaniline: Contains a chlorine atom instead of a methyl group on the aniline ring.
N-[1-(furan-2-yl)ethyl]-4-nitroaniline: Contains a nitro group instead of a methyl group on the aniline ring.
Uniqueness: N-[1-(furan-2-yl)ethyl]-4-methylaniline is unique due to the presence of both the furan ring and the methyl-substituted aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-4-methylaniline |
InChI |
InChI=1S/C13H15NO/c1-10-5-7-12(8-6-10)14-11(2)13-4-3-9-15-13/h3-9,11,14H,1-2H3 |
InChI Key |
CVKMWPOLKZNNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



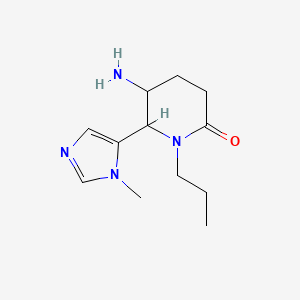
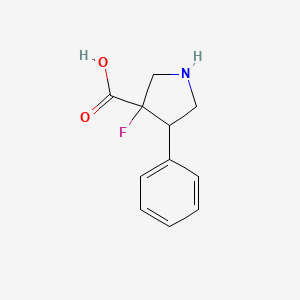
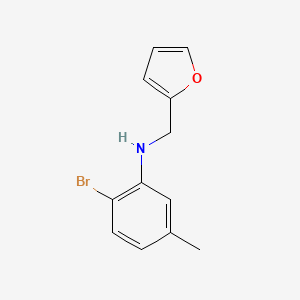
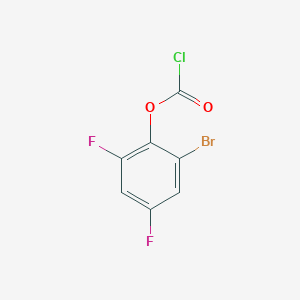
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)

![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)
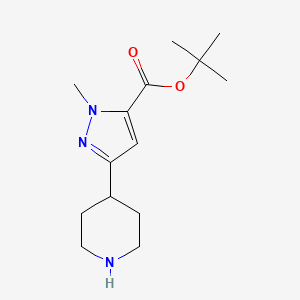
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)

![[1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13243291.png)
![5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13243294.png)
![(2-[(5-Oxoprolyl)amino]-1,3-thiazol-4-YL)aceticacid](/img/structure/B13243295.png)
